molecular formula C14H11IO2 B8171709 4-((3-Iodophenoxy)methyl)benzaldehyde

4-((3-Iodophenoxy)methyl)benzaldehyde

Cat. No.: B8171709
M. Wt: 338.14 g/mol
InChI Key: JZLANYNFCSFSQV-UHFFFAOYSA-N
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Description

4-((3-Iodophenoxy)methyl)benzaldehyde is a halogenated benzaldehyde derivative featuring a 3-iodophenoxymethyl substituent on the benzaldehyde core. This compound combines the aldehyde functional group's reactivity with the steric and electronic effects of the iodine atom and phenoxymethyl group. The iodine substituent, known for its electron-withdrawing nature and role as a leaving group, suggests utility in organic synthesis, pharmaceuticals, or materials science .

Properties

IUPAC Name

4-[(3-iodophenoxy)methyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IO2/c15-13-2-1-3-14(8-13)17-10-12-6-4-11(9-16)5-7-12/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLANYNFCSFSQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)OCC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Iodophenoxy)methyl)benzaldehyde typically involves the reaction of 3-iodophenol with benzyl bromide under basic conditions to form 3-iodophenyl benzyl ether. This intermediate is then subjected to oxidation using reagents such as pyridinium chlorochromate (PCC) to yield the desired aldehyde .

Industrial Production Methods

While specific industrial production methods for 4-((3-Iodophenoxy)methyl)benzaldehyde are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-((3-Iodophenoxy)methyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.

    Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: 4-((3-Iodophenoxy)methyl)benzoic acid.

    Reduction: 4-((3-Iodophenoxy)methyl)benzyl alcohol.

    Substitution: 4-((3-Azidophenoxy)methyl)benzaldehyde.

Scientific Research Applications

4-((3-Iodophenoxy)methyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: The compound is investigated for its potential use in drug development, particularly in designing molecules with anticancer and antimicrobial properties.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((3-Iodophenoxy)methyl)benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The iodophenoxy moiety may enhance the compound’s binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 4-((3-Iodophenoxy)methyl)benzaldehyde with structurally related benzaldehyde derivatives:

Compound Name Substituent(s) Key Features Reference
4-((3-Iodophenoxy)methyl)benzaldehyde 3-Iodophenoxymethyl Iodo group enhances leaving ability; phenoxymethyl adds steric bulk.
4-[(4-Carbazol-9-yl)phenoxymethyl]benzaldehyde 4-(Carbazol-9-yl)phenoxymethyl Bulky carbazole group may limit solubility; useful in optoelectronics.
3-Hydroxy-4-(4-(2-hydroxyethyl)phenoxy)benzaldehyde Hydroxyethylphenoxy + hydroxyl Polar groups improve water solubility; potential for hydrogen bonding.
4-(Bromomethyl)benzaldehyde Bromomethyl Bromine as leaving group; higher reactivity in nucleophilic substitutions.
4-(Methylthio)benzaldehyde Methylthio Electron-rich sulfur enhances aromatic electrophilic substitution.

Key Observations :

  • Electronic Effects: The iodine atom in the target compound is electron-withdrawing, polarizing the aldehyde group and enhancing electrophilicity. In contrast, methylthio () and hydroxyethylphenoxy () groups are electron-donating, reducing aldehyde reactivity.
  • Carbazole-substituted analogues () exhibit even greater bulk, limiting solubility in non-polar solvents.

Comparison :

  • The target compound likely shares a synthesis pathway with carbazole derivatives (), involving nucleophilic displacement of a bromine atom by a phenol. This contrasts with formylation methods for alkyl-substituted benzaldehydes ().

Physical and Chemical Properties

Substituents critically influence physical properties and reactivity:

Property 4-((3-Iodophenoxy)methyl)benzaldehyde 4-(Bromomethyl)benzaldehyde 4-(Methylthio)benzaldehyde
Molecular Weight High (due to iodine) Moderate Moderate
Solubility Low in polar solvents Low Moderate in organic solvents
Reactivity High (iodine as leaving group) High (bromine as leaving group) Moderate (thioether stability)
Melting Point Likely >100°C (crystalline solid) Not reported 42.4°C (liquid at RT)

Notes:

  • Bromine and iodine substituents enhance leaving group ability, making these compounds reactive in SN2 reactions or cross-coupling chemistry ().

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